![molecular formula C18H25N5O3 B4828158 2-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4828158.png)
2-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Overview
Description
2-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a pyrazole moiety Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Functionalization: The pyrazole core is then functionalized by introducing various substituents through reactions such as alkylation, acylation, or amination.
Coupling Reactions: The functionalized pyrazole is coupled with other molecular fragments to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole core and exhibit similar chemical properties.
1,3-Diazole derivatives: These compounds also contain a five-membered ring with two nitrogen atoms and have comparable reactivity.
Uniqueness
2-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of both pyrazole and cyclohexane moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-3-23-12(2)13(8-20-23)10-22-11-14(9-19-22)21-17(24)15-6-4-5-7-16(15)18(25)26/h8-9,11,15-16H,3-7,10H2,1-2H3,(H,21,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFTEVEYHCKTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C=N2)NC(=O)C3CCCCC3C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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